1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol
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Overview
Description
1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol is a chemical compound with the molecular formula C19H23ClN2OS and a molecular weight of 362.92 g/mol . This compound is characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a phenylpiperazino moiety, making it a complex and intriguing molecule for various scientific applications.
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions. The synthetic route generally includes:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 2-chlorophenyl thiol with an appropriate halogenated compound under controlled conditions to form the chlorophenyl sulfanyl intermediate.
Introduction of the Piperazino Group: The intermediate is then reacted with a piperazine derivative, often in the presence of a base such as sodium hydroxide or potassium carbonate, to introduce the piperazino group.
Final Coupling Reaction: The final step involves coupling the intermediate with a phenyl group under specific conditions, such as using a palladium-catalyzed cross-coupling reaction, to yield the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the piperazino moiety, using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions employed, often leading to derivatives with modified functional groups.
Scientific Research Applications
1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol can be compared with similar compounds such as:
- 1-[(2-Chlorophenyl)sulfanyl]-3-(4-methylpiperazino)-2-propanol
- 1-[(2-Chlorophenyl)sulfanyl]-3-(4-ethylpiperazino)-2-propanol
These compounds share structural similarities but differ in the substituents on the piperazino moiety, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c20-18-8-4-5-9-19(18)24-15-17(23)14-21-10-12-22(13-11-21)16-6-2-1-3-7-16/h1-9,17,23H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQIVDMNQZDYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC=C2Cl)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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